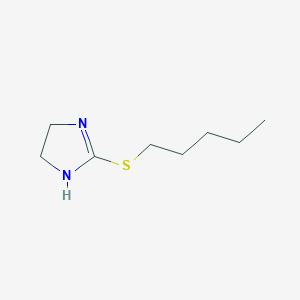
N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide is a chemical compound with a molecular formula of C8H11N5O This compound is known for its unique structure, which includes a hydroxyphenyl group and an imidodicarbonic diamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide typically involves the reaction of 2-hydroxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are sourced in bulk, and the reaction parameters are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidodicarbonic diamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidodicarbonic diamide moiety can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)propylpentanamide. While these compounds share the hydroxyphenyl group, their differing functional groups confer unique properties and applications. For example, N-(2-hydroxyphenyl)acetamide is known for its use in the treatment of glioblastoma, while N-(2-hydroxyphenyl)propylpentanamide has shown potential as an anticancer agent .
特性
CAS番号 |
63118-40-1 |
|---|---|
分子式 |
C8H9N3O3 |
分子量 |
195.18 g/mol |
IUPAC名 |
1-carbamoyl-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C8H9N3O3/c9-7(13)11-8(14)10-5-3-1-2-4-6(5)12/h1-4,12H,(H4,9,10,11,13,14) |
InChIキー |
PLCSVOYTWXASJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
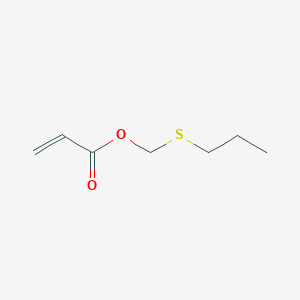
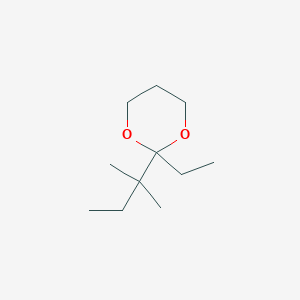
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
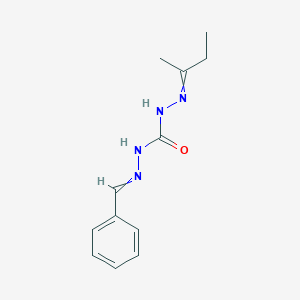
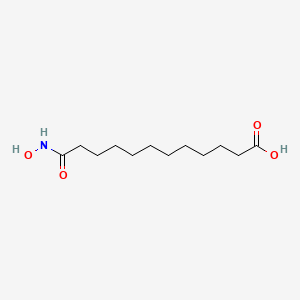
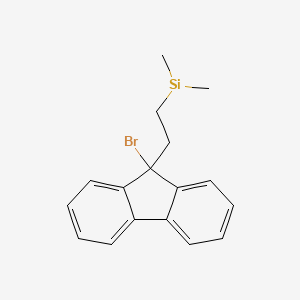
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
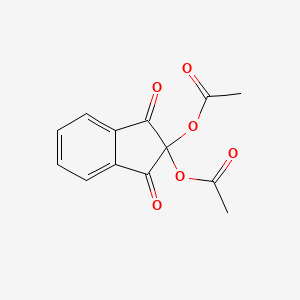
methanone](/img/structure/B14516511.png)
